Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate
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Overview
Description
Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is a complex organic compound featuring a benzoate ester functional group, an amino group, a nitro group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The pyrrolidine ring is then attached via nucleophilic substitution. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and reduction reactions, followed by continuous flow processes for the nucleophilic substitution. The use of automated systems for purification ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-nitrobenzoate: Lacks the pyrrolidine ring, making it less sterically hindered.
Ethyl 2-amino-6-(pyrrolidin-1-yl)benzoate: Lacks the nitro group, affecting its electronic properties.
Ethyl 3-nitro-6-(pyrrolidin-1-yl)benzoate: Lacks the amino group, altering its hydrogen bonding capabilities.
Uniqueness
Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is a compound of considerable interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and an amino group attached to a benzoate ring, along with a pyrrolidine moiety. The presence of these functional groups is critical for its biological activity. The compound's molecular formula is C14H18N4O3, and its structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives with pyrrolidine rings have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | <100 | E. coli, S. aureus |
2,6-dipyrrolidino-1,4-dibromobenzene | 75 | B. subtilis |
2,4,6-tripyrrolidinochlorobenzene | <125 | Pseudomonas aeruginosa |
These results suggest that this compound may exhibit low minimum inhibitory concentration (MIC) values, indicating potent antibacterial effects.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Similar compounds with amino and nitro substituents have been shown to selectively inhibit cancer cell proliferation while sparing normal cells. The mechanism may involve the induction of apoptosis in cancer cells or interference with cell cycle progression.
Table 2: Cytotoxicity Data
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 20.94 ± 0.13 | SH-SY5Y (Neuroblastoma) |
Benzimidazole derivative | 37.68 ± 0.20 | A549 (Lung Cancer) |
The IC50 values indicate that this compound has significant cytotoxic effects on certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Mechanistic Insights
Studies have indicated that the biological activity of this compound may be attributed to its ability to modulate key cellular pathways:
- Membrane Disruption : The compound may increase membrane permeability in bacterial cells, leading to cell lysis.
- Enzyme Inhibition : It could inhibit essential enzymes such as DNA gyrase or topoisomerases, which are crucial for bacterial replication.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Bacterial Infections : A study demonstrated that a pyrrolidine derivative significantly reduced bacterial load in infected mice models.
- Cancer Treatment : Clinical trials on related compounds showed promising results in reducing tumor size in patients with advanced malignancies.
Properties
CAS No. |
921222-11-9 |
---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl 2-amino-3-nitro-6-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(17)11-9(15-7-3-4-8-15)5-6-10(12(11)14)16(18)19/h5-6H,2-4,7-8,14H2,1H3 |
InChI Key |
JDFJWDNNPWPJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCCC2 |
Origin of Product |
United States |
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